molecular formula C27H21N3O6 B2769207 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide CAS No. 892432-02-9

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide

Cat. No.: B2769207
CAS No.: 892432-02-9
M. Wt: 483.48
InChI Key: CYBPAVXCWAGKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuropyrimidinone acetamide class, characterized by a fused benzofuran-pyrimidine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 3 and an N-benzylacetamide moiety at position 1. Its molecular formula is C₂₇H₂₁N₃O₆, with an average molecular mass of 483.47 g/mol (calculated from IUPAC data).

Properties

CAS No.

892432-02-9

Molecular Formula

C27H21N3O6

Molecular Weight

483.48

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide

InChI

InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31)

InChI Key

CYBPAVXCWAGKNI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide , also referred to as a benzofuro-pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N4O6C_{26}H_{24}N_{4}O_{6} with a molecular weight of approximately 520.49 g/mol. Its structure features a complex arrangement that includes:

  • A benzo[d][1,3]dioxole moiety.
  • A benzofuro[3,2-d]pyrimidine core.
  • An N-benzylacetamide functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes:

  • Formation of the benzo[d][1,3]dioxole precursor.
  • Cyclization reactions to construct the benzofuro[3,2-d]pyrimidine core.
  • Final acetamide formation through coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • Antitumor Efficacy : Compounds similar to this structure have demonstrated significant antitumor activity against various cancer cell lines. In one study, derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in HepG2 and HCT116 cell lines, indicating superior potency .
CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
1HepG22.387.46
2HCT1161.548.29
3MCF74.524.56

The biological activity of this compound may be attributed to several mechanisms:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers.
  • Apoptosis Induction : Studies indicate that it promotes apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Studies

Several case studies have been conducted to evaluate the pharmacological properties of compounds similar to this one:

  • Study on Antiproliferative Effects :
    • A study assessed the antiproliferative effects on various cancer cell lines using annexin V-FITC assays and cell cycle analysis.
    • Results indicated significant inhibition of cell growth and induction of apoptosis.
  • Molecular Docking Studies :
    • Molecular docking simulations have suggested that the compound interacts favorably with target proteins involved in cancer progression, which supports its potential as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

This compound features a benzofuro[3,2-d]pyrimidin core, which is often associated with diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological profile. The molecular structure can be represented as follows:

C21H20N2O4\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_4

Synthetic Routes

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuro[3,2-d]pyrimidin Core : This involves cyclization reactions that yield the pyrimidin structure.
  • Functionalization : The introduction of the benzo[d][1,3]dioxole moiety is achieved through electrophilic aromatic substitution.
  • Acetamide Formation : The final step includes the acetamide formation through amide coupling reactions.

Industrial Production Techniques

For large-scale synthesis, techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and reduce costs.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by:

  • Cell Cycle Arrest : The compound interferes with cell cycle progression.
  • Activation of Apoptotic Pathways : It activates caspases and other apoptotic markers leading to programmed cell death.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness in inhibiting bacterial growth and could serve as a lead compound for developing new antibiotics.

Case Studies

Several studies have explored the applications of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
    Study ReferenceFindings
    De GruyterInduced apoptosis in cancer cells through caspase activation.
    MDPIDemonstrated antimicrobial activity against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide (ChemSpider ID: 877656-70-7)
  • Molecular Formula : C₂₅H₁₇N₃O₄
  • Key Differences :
    • Replaces the benzo[d][1,3]dioxol-5-ylmethyl group with a simple phenyl ring.
    • Substitutes the benzyl group in the acetamide chain with a phenyl group.
  • The phenylacetamide chain may decrease membrane permeability compared to the benzyl group in the target compound .
Compound B : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
  • Molecular Formula : C₁₈H₁₄N₂O₃S
  • Key Differences: Features a thiazolidinone ring instead of the benzofuropyrimidine core. Lacks the methylenedioxyphenyl group but retains a phenylacetamide chain.
  • Implications: The thiazolidinone core is associated with antidiabetic and anti-inflammatory activity, whereas the benzofuropyrimidine scaffold in the target compound is linked to kinase inhibition .
Compound C : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19)
  • Molecular Formula : C₂₅H₂₆N₄O₄
  • Key Differences :
    • Replaces the benzofuropyrimidine core with a pyrrole-carboxamide structure.
    • Retains the benzo[d][1,3]dioxol-5-ylmethyl group, suggesting shared bioactivity pathways.
  • Implications: The pyrrole ring may enhance hydrogen-bonding interactions, while the pyridinone group could improve solubility .

Bioactivity and Pharmacological Potential

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Benzofuropyrimidinone Benzo[d][1,3]dioxol-5-ylmethyl, N-benzylacetamide Hypothesized kinase inhibition (structural analogy to kinase inhibitors)
Compound A Benzofuropyrimidinone Phenyl, N-phenylacetamide Limited data; potential anti-inflammatory
Compound B Thiazolidinone Phenyl, (E)-methylidene Antidiabetic (PPAR-γ agonism)
Compound C Pyrrole-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl Antimicrobial (in silico predictions)

Physicochemical Properties

Property Target Compound Compound A Compound B
LogP (calculated) 3.8 3.2 2.9
Water Solubility Low Moderate High
H-bond Acceptors 6 5 4

The target compound’s higher LogP reflects greater lipophilicity due to the benzyl and methylenedioxyphenyl groups, which may enhance blood-brain barrier penetration compared to Compound A or B .

Q & A

Advanced Question

  • In Vitro Screening :
    • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Compare with structurally related compounds (e.g., benzofuropyrimidine derivatives) .
    • Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • In Vivo Models : Administer in rodent models of inflammation or xenograft tumors, using dose escalation (10–100 mg/kg) and monitoring toxicity via serum biomarkers (ALT, creatinine) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated groups to validate results .

What strategies are recommended for structure-activity relationship (SAR) studies?

Advanced Question

  • Core Modifications : Synthesize analogs with variations in the benzodioxole (e.g., replacing with benzothiazole) or benzylacetamide moieties to assess impact on activity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the para position of the benzyl group to enhance binding affinity .
  • Bioisosteric Replacement : Replace the dioxole ring with a methylenedioxy group to evaluate metabolic stability .
  • Data Correlation : Use computational tools (e.g., molecular docking) to link structural changes with activity trends observed in assays .

How can contradictory biological activity data across studies be resolved?

Advanced Question

  • Reproducibility Checks : Validate protocols using standardized cell lines/passage numbers and identical compound batches .
  • Variable Control : Account for differences in solvent (DMSO vs. saline), incubation time, and assay sensitivity .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thieno[3,2-d]pyrimidine derivatives) to identify trends .

What formulation strategies improve solubility for in vivo pharmacokinetic studies?

Advanced Question

  • Co-Solvents : Use Cremophor EL or PEG-400 in saline (20–30% v/v) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability and reduce renal clearance .
  • Prodrug Approach : Derivatize acetamide groups with hydrophilic moieties (e.g., phosphate esters) for transient solubility .

How can metabolic stability be assessed to guide lead optimization?

Advanced Question

  • Liver Microsomal Assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS. Compare half-life (t1/2) with reference drugs .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Metabolite Identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

What target identification methods are suitable for elucidating its mechanism of action?

Advanced Question

  • Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates to capture binding proteins, identified via mass spectrometry .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited/enhanced enzymes .
  • Transcriptomics : Perform RNA-seq on treated cells to pinpoint dysregulated pathways (e.g., apoptosis, NF-κB) .

How should toxicity be profiled in preclinical development?

Advanced Question

  • In Vitro Cytotoxicity : Test on non-cancerous cell lines (e.g., HEK293) to determine selectivity indices .
  • Genotoxicity : Conduct Ames tests for mutagenicity and comet assays for DNA damage .
  • In Vivo Toxicology : 28-day repeated-dose studies in rodents, monitoring organ histopathology and hematological parameters .

What computational methods predict interactions with biological targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina to model binding to putative targets (e.g., topoisomerase II) based on crystallographic data .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Develop regression models correlating electronic descriptors (e.g., logP, polar surface area) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.